3-Furancarboxylic acid, 2,4-dimethyl-5-phenyl-, methyl ester
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Overview
Description
3-Furancarboxylic acid, 2,4-dimethyl-5-phenyl-, methyl ester is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with methyl and phenyl groups, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 2,4-dimethyl-5-phenyl-, methyl ester typically involves the esterification of 3-Furancarboxylic acid derivatives. One common method is the reaction of 3-Furancarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxylic acid, 2,4-dimethyl-5-phenyl-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.
Scientific Research Applications
3-Furancarboxylic acid, 2,4-dimethyl-5-phenyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Furancarboxylic acid, 2,4-dimethyl-5-phenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in various biochemical reactions. The furan ring can also interact with enzymes and other proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester
- 2-Furancarboxylic acid, 3-methyl-, methyl ester
Comparison
Compared to similar compounds, 3-Furancarboxylic acid, 2,4-dimethyl-5-phenyl-, methyl ester is unique due to the presence of both methyl and phenyl groups on the furan ring. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
114406-42-7 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 2,4-dimethyl-5-phenylfuran-3-carboxylate |
InChI |
InChI=1S/C14H14O3/c1-9-12(14(15)16-3)10(2)17-13(9)11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI Key |
FWYGJXRAZBWTNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1C(=O)OC)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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